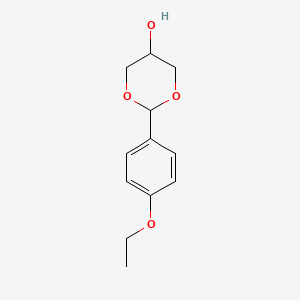![molecular formula C11H13NO B14313460 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile CAS No. 116415-15-7](/img/structure/B14313460.png)
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile is a compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane moiety. This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s reactivity and interactions with other molecules. The presence of a nitrile group and a ketone group further adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile can be achieved through various synthetic routes. One common method involves a formal [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild and operationally simple conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the process is economically viable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The presence of the ketone group allows for potential oxidation reactions.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can reduce the nitrile group.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Oxidation of the ketone group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrile group results in primary amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core and are used in similar applications.
Camphor: Another bicyclic compound with a ketone group, used in medicinal and industrial applications.
Bornanesultam: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile is unique due to the combination of its bicyclic structure with both a nitrile and a ketone group. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
116415-15-7 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
4-(1-bicyclo[2.2.1]heptanyl)-4-oxobut-2-enenitrile |
InChI |
InChI=1S/C11H13NO/c12-7-1-2-10(13)11-5-3-9(8-11)4-6-11/h1-2,9H,3-6,8H2 |
Clave InChI |
FLPQUMUDIMOXTI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1C2)C(=O)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
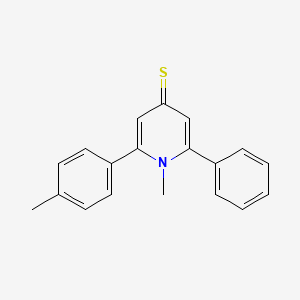
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
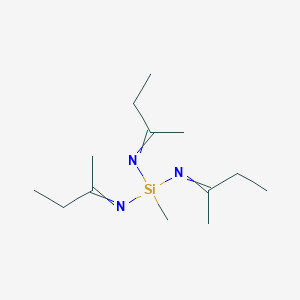
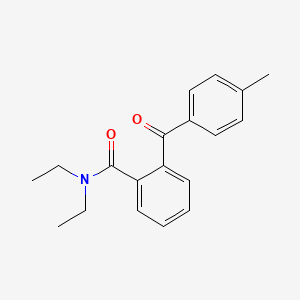
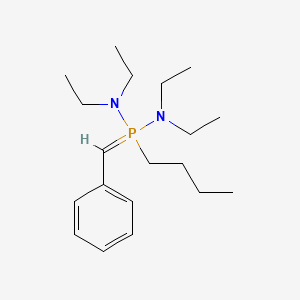
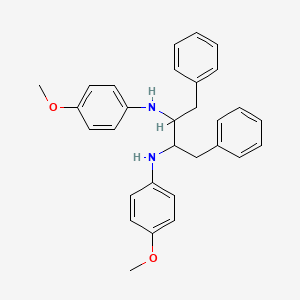
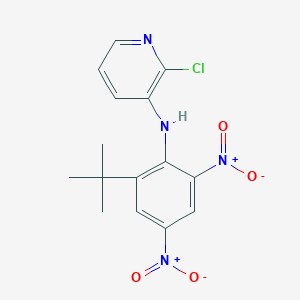
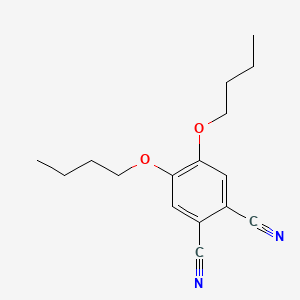

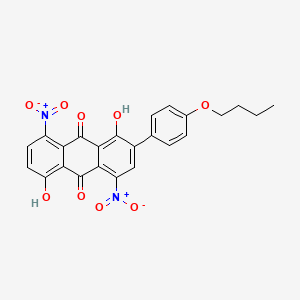
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
